{[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
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Overview
Description
{[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a furan ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is often prepared via condensation reactions involving suitable aldehydes and amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
{[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the pyridine ring can produce a variety of substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, {[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-ylmethylamino)nicotinonitrile
- 2-(Furan-2-ylmethylamino)nicotinic acid
- 2-(Furan-2-ylmethylamino)pyridine
Uniqueness
What sets {[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate apart from similar compounds is its unique combination of functional groups and ring structures
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c14-12-10(4-1-5-15-12)13(18)20-8-11(17)16-7-9-3-2-6-19-9/h1-6H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGASSQCHDILPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831854 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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